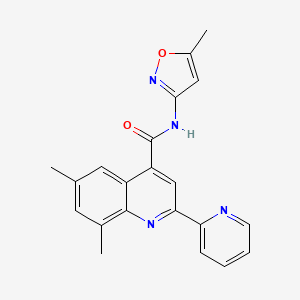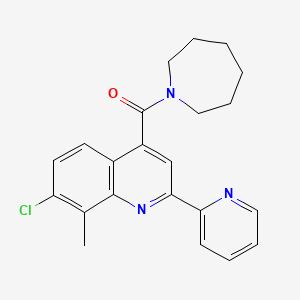
4-(1-azepanylcarbonyl)-7-chloro-8-methyl-2-(2-pyridinyl)quinoline
Übersicht
Beschreibung
4-(1-azepanylcarbonyl)-7-chloro-8-methyl-2-(2-pyridinyl)quinoline, also known as AZCQ, is a quinoline-based compound that has gained attention in scientific research due to its potential therapeutic applications. In
Wirkmechanismus
The exact mechanism of action of 4-(1-azepanylcarbonyl)-7-chloro-8-methyl-2-(2-pyridinyl)quinoline is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in inflammation and cancer growth. Specifically, 4-(1-azepanylcarbonyl)-7-chloro-8-methyl-2-(2-pyridinyl)quinoline has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. It has also been found to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the breakdown of extracellular matrix proteins and contribute to cancer metastasis.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and anti-tumor effects, 4-(1-azepanylcarbonyl)-7-chloro-8-methyl-2-(2-pyridinyl)quinoline has been found to modulate a range of physiological processes. For example, it has been shown to reduce oxidative stress and improve mitochondrial function in animal models of diabetes. Additionally, 4-(1-azepanylcarbonyl)-7-chloro-8-methyl-2-(2-pyridinyl)quinoline has been found to enhance the activity of the immune system, leading to increased production of cytokines and other immune factors.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-(1-azepanylcarbonyl)-7-chloro-8-methyl-2-(2-pyridinyl)quinoline is its broad range of biological activities, which make it a promising candidate for the development of new therapeutics. Additionally, its relatively simple synthesis method and high yield make it a cost-effective option for laboratory experiments. However, one limitation of 4-(1-azepanylcarbonyl)-7-chloro-8-methyl-2-(2-pyridinyl)quinoline is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several areas of future research that could be explored with 4-(1-azepanylcarbonyl)-7-chloro-8-methyl-2-(2-pyridinyl)quinoline. One potential avenue is the development of new drug formulations that enhance its solubility and bioavailability. Additionally, further studies could be conducted to investigate its potential as an anti-cancer agent, particularly in combination with other chemotherapeutic drugs. Finally, the role of 4-(1-azepanylcarbonyl)-7-chloro-8-methyl-2-(2-pyridinyl)quinoline in modulating immune function and reducing inflammation could be further explored in the context of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.
In conclusion, 4-(1-azepanylcarbonyl)-7-chloro-8-methyl-2-(2-pyridinyl)quinoline is a promising compound with a range of potential therapeutic applications. Its anti-inflammatory, anti-tumor, and anti-microbial effects, as well as its ability to modulate a range of physiological processes, make it an attractive candidate for future research and drug development.
Wissenschaftliche Forschungsanwendungen
4-(1-azepanylcarbonyl)-7-chloro-8-methyl-2-(2-pyridinyl)quinoline has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, as well as reduce inflammation in animal models of arthritis and colitis. Additionally, 4-(1-azepanylcarbonyl)-7-chloro-8-methyl-2-(2-pyridinyl)quinoline has demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria.
Eigenschaften
IUPAC Name |
azepan-1-yl-(7-chloro-8-methyl-2-pyridin-2-ylquinolin-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O/c1-15-18(23)10-9-16-17(22(27)26-12-6-2-3-7-13-26)14-20(25-21(15)16)19-8-4-5-11-24-19/h4-5,8-11,14H,2-3,6-7,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJKARJNFQWEWPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(C=C2C(=O)N3CCCCCC3)C4=CC=CC=N4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-bromo-N-[3-(1H-pyrazol-1-ylmethyl)phenyl]-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3503975.png)
![4-[(4-cyclohexyl-1-piperazinyl)carbonyl]-6-methyl-2-(2-pyridinyl)quinoline](/img/structure/B3503985.png)
![methyl N-{[6-methyl-2-(4-pyridinyl)-4-quinolinyl]carbonyl}glycinate](/img/structure/B3504000.png)
![7-chloro-N-[4-(difluoromethoxy)-2-methylphenyl]-8-methyl-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3504024.png)
![2-(4-propylphenyl)-4-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B3504028.png)
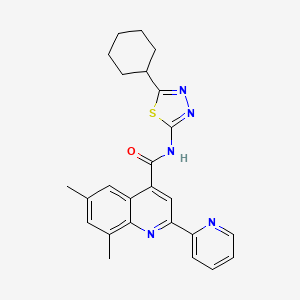
![1-[4-(4-{[2-(3-isopropoxyphenyl)-4-quinolinyl]carbonyl}-1-piperazinyl)phenyl]ethanone](/img/structure/B3504049.png)
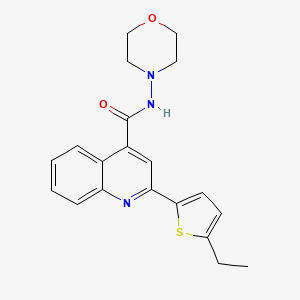
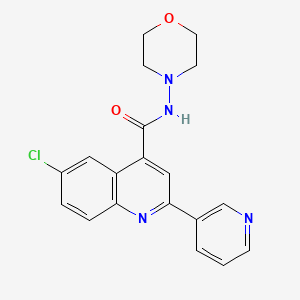
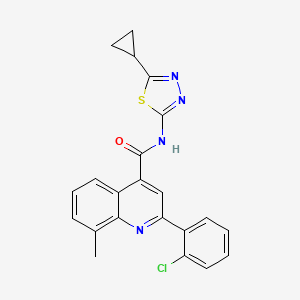
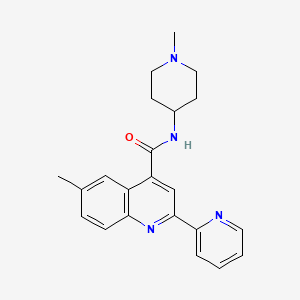
![6-bromo-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-(2-pyridinyl)quinoline](/img/structure/B3504082.png)
